

# Spectroscopic Profile of Quinolin-2-ylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Quinolin-2-ylacetic acid*

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## Introduction

**Quinolin-2-ylacetic acid**, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus linked to an acetic acid moiety, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **quinolin-2-ylacetic acid**, offering field-proven insights into experimental design and data interpretation.

## Molecular Structure and Isomeric Considerations

**Quinolin-2-ylacetic acid** ( $C_{11}H_9NO_2$ ) possesses a molecular weight of approximately 187.19 g/mol .<sup>[1]</sup> It is crucial to distinguish it from its isomers, such as quinolin-3-ylacetic acid, as the position of the acetic acid substituent on the quinoline ring significantly influences the spectroscopic signatures.

Figure 1. Chemical structure of **Quinolin-2-ylacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **quinolin-2-ylacetic acid**. While experimental spectra for **quinolin-2-ylacetic acid** are not readily available in public databases, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of the closely related analogue, quinoline-2-carboxylic acid.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the quinoline ring and the methylene group of the acetic acid side chain.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Quinolin-2-ylacetic acid**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.3	d	~8.5
H-4	~8.1	d	~8.5
H-5	~7.8	d	~8.2
H-6	~7.6	t	~7.5
H-7	~7.9	t	~7.7
H-8	~8.0	d	~8.0
-CH <sub>2</sub> -	~4.0	s	-
-COOH	~12.0-13.0	br s	-

d = doublet, t = triplet, s = singlet, br s = broad singlet

Interpretation and Causality:

- Aromatic Protons (H-3 to H-8): The protons on the quinoline ring are expected to resonate in the downfield region (7.6-8.3 ppm) due to the deshielding effect of the aromatic ring currents. The electron-withdrawing nitrogen atom will cause the protons on the heterocyclic ring (H-3

and H-4) to appear at a lower field compared to those on the carbocyclic ring. The observed multiplicities (doublets and triplets) arise from spin-spin coupling with adjacent protons.

- **Methylene Protons (-CH<sub>2</sub>-):** The two protons of the methylene group are chemically equivalent and are therefore expected to appear as a singlet at approximately 4.0 ppm. The adjacent carbonyl group and the quinoline ring both exert a deshielding effect on these protons.
- **Carboxylic Acid Proton (-COOH):** The acidic proton is typically observed as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and its signal intensity and position can be affected by solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Quinolin-2-ylacetic acid**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~155
C-3	~122
C-4	~137
C-4a	~128
C-5	~129
C-6	~127
C-7	~130
C-8	~128
C-8a	~148
-CH <sub>2</sub> -	~45
-C=O	~172

### Interpretation and Causality:

- Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (122-155 ppm). The carbon atom attached to the nitrogen (C-2) and the bridgehead carbons (C-4a and C-8a) are expected to be the most downfield.
- Methylene Carbon (-CH<sub>2</sub>-): The methylene carbon is expected to appear around 45 ppm.
- Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, appearing at approximately 172 ppm.

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation:
  - Accurately weigh 5-10 mg of **quinolin-2-ylacetic acid** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). DMSO-d<sub>6</sub> is often a good choice for carboxylic acids.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumental Parameters (300-600 MHz Spectrometer):
  - <sup>1</sup>H NMR:
    - Acquire the spectrum at room temperature.
    - Use a spectral width of approximately 16 ppm.
    - Set the number of scans to 16-64 for a good signal-to-noise ratio.
    - Apply a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR:
    - Acquire the spectrum with proton decoupling.

- Use a spectral width of approximately 220 ppm.
  - A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of <sup>13</sup>C.
  - A relaxation delay of 2-5 seconds is recommended.
- Data Processing:
    - Apply Fourier transformation to the acquired free induction decay (FID).
    - Phase and baseline correct the spectrum.
    - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **Quinolin-2-ylacetic acid**

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity
3300-2500	O-H stretch (carboxylic acid)	Broad, Strong
3100-3000	C-H stretch (aromatic)	Medium
2950-2850	C-H stretch (aliphatic)	Medium
~1710	C=O stretch (carboxylic acid)	Strong
1600-1450	C=C and C=N stretch (aromatic)	Medium-Strong
~1300	O-H bend (carboxylic acid)	Medium
~1200	C-O stretch (carboxylic acid)	Medium

Interpretation and Causality:

- O-H Stretch: The most characteristic feature will be a very broad and strong absorption band in the region of  $3300\text{-}2500\text{ cm}^{-1}$  due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
- C=O Stretch: A strong, sharp peak around  $1710\text{ cm}^{-1}$  corresponds to the carbonyl stretching vibration of the carboxylic acid.
- Aromatic Stretches: Medium to strong bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region are indicative of the C=C and C=N stretching vibrations within the quinoline ring.
- C-H Stretches: Aromatic C-H stretches will appear as medium intensity bands just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the methylene group will be observed just below  $3000\text{ cm}^{-1}$ .

## Experimental Protocol: IR Data Acquisition (ATR-FTIR)

- Sample Preparation:
  - Place a small amount of the solid **quinolin-2-ylacetic acid** sample directly onto the ATR crystal.
- Instrumental Parameters:
  - Collect the spectrum in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - Collect a background spectrum of the clean ATR crystal before running the sample.
- Data Processing:
  - Perform an ATR correction if necessary.
  - Baseline correct the spectrum.
  - Label the significant peaks.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

## Electron Ionization (EI) Mass Spectrometry

Under EI conditions, **quinolin-2-ylacetic acid** is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the behavior of similar compounds like quinoline-2-carboxylic acid.[2]

Table 4: Predicted Key Fragment Ions of **Quinolin-2-ylacetic acid** in EI-MS

m/z	Assignment	Description
187	$[M]^{+\cdot}$	Molecular Ion
142	$[M - COOH]^+$	Loss of the carboxyl radical
128	$[M - CH_2COOH]^+$	Loss of the carboxymethyl radical
101	$[C_7H_5N]^+$	Subsequent loss of HCN from the quinoline ring fragment

### Interpretation and Causality:

- Molecular Ion ( $[M]^{+\cdot}$ ): The peak at m/z 187 corresponds to the intact molecule with one electron removed.
- Loss of Carboxyl Radical ( $[M - COOH]^+$ ): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a peak at m/z 142.
- Loss of Carboxymethyl Radical ( $[M - CH_2COOH]^+$ ): Cleavage of the bond between the quinoline ring and the methylene group results in the loss of the carboxymethyl radical and the formation of the stable quinoline cation at m/z 128.
- Further Fragmentation: The quinoline fragment can further lose hydrogen cyanide (HCN) to give a fragment at m/z 101.

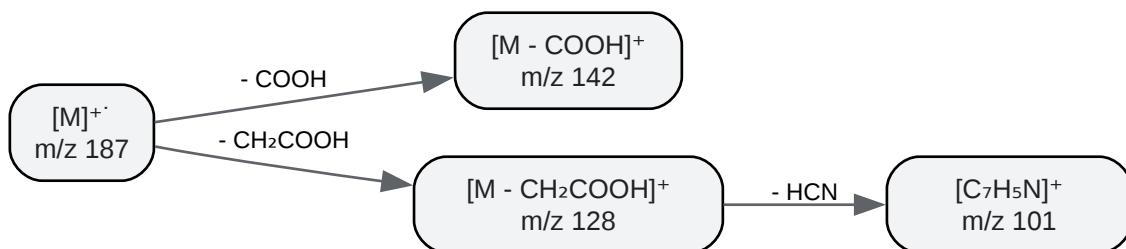
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Figure 2. Proposed EI-MS fragmentation of **Quinolin-2-ylacetic acid**.

## Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable after derivatization).
- Ionization:
  - Use a standard electron ionization energy of 70 eV.
- Mass Analysis:
  - Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern and propose fragmentation pathways consistent with the structure.

## Conclusion

The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the characterization of **quinolin-2-ylacetic acid**. The detailed interpretations and experimental protocols are designed to assist researchers in confirming the identity and purity of their samples, as well as in understanding the structural nuances of this important molecule. By leveraging the insights from closely related analogs and fundamental spectroscopic principles, scientists can confidently employ these techniques in their research and development endeavors.

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